molecular formula C14H20N4O3 B11839850 6-(2,2-Dimethoxyethyl)-9-(oxan-2-yl)-9H-purine CAS No. 920503-25-9

6-(2,2-Dimethoxyethyl)-9-(oxan-2-yl)-9H-purine

Cat. No.: B11839850
CAS No.: 920503-25-9
M. Wt: 292.33 g/mol
InChI Key: DHDVWLHAJPXXOQ-UHFFFAOYSA-N
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Description

6-(2,2-Dimethoxyethyl)-9-(oxan-2-yl)-9H-purine is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structural features, including a dimethoxyethyl group and an oxan-2-yl group attached to the purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2-Dimethoxyethyl)-9-(oxan-2-yl)-9H-purine typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis begins with a purine derivative.

    Introduction of Dimethoxyethyl Group: The dimethoxyethyl group is introduced through an alkylation reaction using a suitable alkylating agent under basic conditions.

    Formation of Oxan-2-yl Group: The oxan-2-yl group is formed via a cyclization reaction, often involving an epoxide intermediate.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the multi-step synthesis.

    Automated Processes: Employing automated processes to ensure consistency and efficiency.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2,2-Dimethoxyethyl)-9-(oxan-2-yl)-9H-purine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, often using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted purine derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

6-(2,2-Dimethoxyethyl)-9-(oxan-2-yl)-9H-purine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2,2-Dimethoxyethyl)-9-(oxan-2-yl)-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with nucleic acids, affecting processes like DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    6-Methylpurine: A purine derivative with a methyl group at the 6-position.

    9-Benzyl-9H-purine: A purine derivative with a benzyl group at the 9-position.

    6-(2-Hydroxyethyl)-9H-purine: A purine derivative with a hydroxyethyl group at the 6-position.

Uniqueness

6-(2,2-Dimethoxyethyl)-9-(oxan-2-yl)-9H-purine is unique due to the presence of both a dimethoxyethyl group and an oxan-2-yl group. These structural features confer distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

920503-25-9

Molecular Formula

C14H20N4O3

Molecular Weight

292.33 g/mol

IUPAC Name

6-(2,2-dimethoxyethyl)-9-(oxan-2-yl)purine

InChI

InChI=1S/C14H20N4O3/c1-19-12(20-2)7-10-13-14(16-8-15-10)18(9-17-13)11-5-3-4-6-21-11/h8-9,11-12H,3-7H2,1-2H3

InChI Key

DHDVWLHAJPXXOQ-UHFFFAOYSA-N

Canonical SMILES

COC(CC1=C2C(=NC=N1)N(C=N2)C3CCCCO3)OC

Origin of Product

United States

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